

An In-depth Technical Guide to Trimethylbismuth: Chemical Properties and Structure

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Compound of Interest

Compound Name: Trimethylbismuth

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Audience: Researchers, scientists, and drug development professionals.

Abstract: **Trimethylbismuth** (TMBi), an organometallic compound with the formula $\text{Bi}(\text{CH}_3)_3$, is a significant precursor in materials science and a subject of interest in synthetic chemistry.[1][2][3] Its unique properties, including high reactivity and volatility, make it essential for applications such as Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of advanced semiconductor materials.[2][3] This document provides a comprehensive overview of the chemical properties, molecular structure, synthesis, reactivity, and analytical characterization of **trimethylbismuth**. It is intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

Trimethylbismuth is a colorless, volatile liquid at room temperature.[3][4] It is characterized by its high reactivity, particularly its sensitivity to air and moisture.[2] The compound is pyrophoric, meaning it can ignite spontaneously upon contact with air, and it reacts with water.[4][5] Due to this reactivity, it must be stored and handled under an inert atmosphere, such as nitrogen or argon.[2]

General and Physical Properties

The fundamental physicochemical properties of **trimethylbismuth** are summarized in the table below.

Property	Value	Source(s)
Chemical Formula	C ₃ H ₉ Bi	[1]
Molecular Weight	254.08 g/mol	[2][3][6]
CAS Number	593-91-9	[1][2]
Appearance	Colorless liquid	[2][3][4]
Density	2.3 g/mL	[7]
Melting Point	-85.9 °C	[6]
Boiling Point	110 °C (decomposes)	[4][6][8]
Vapor Pressure	27 mmHg @ 20 °C	[8]
Solubility	Soluble in non-polar organic solvents (e.g., benzene, toluene); reacts with water.	[4][8]

Safety and Handling

Trimethylbismuth is a hazardous substance classified as highly flammable, pyrophoric, and toxic.[2][5] It is harmful if swallowed and toxic in contact with skin, causing severe skin burns and eye damage.[2][8] Handling requires stringent safety protocols, including the use of personal protective equipment (gloves, goggles, flame-resistant clothing) and working in a controlled, inert atmosphere.[2][5]

Hazard Class	GHS Hazard Statement(s)	Source(s)
Flammable Liquids	H225: Highly flammable liquid and vapor	[2][8]
Pyrophoric Liquids	H250: Catches fire spontaneously if exposed to air	[2]
Acute Toxicity (Oral)	H302: Harmful if swallowed	[2][8]
Acute Toxicity (Dermal)	H311: Toxic in contact with skin	[2][8]
Skin Corrosion	H314: Causes severe skin burns and eye damage	[2][8]
Serious Eye Damage	H318: Causes serious eye damage	[2][8]

Molecular Structure and Bonding

Trimethylbismuth features a central bismuth atom in the +3 oxidation state covalently bonded to three methyl groups.[2][3]

Molecular Geometry

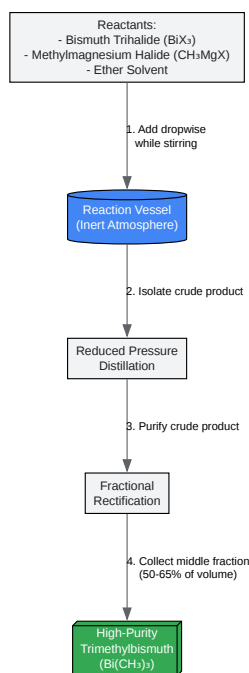
Electron diffraction studies have shown that **trimethylbismuth** adopts a trigonal pyramidal geometry in the gas phase, consistent with VSEPR theory for an AX_3E_1 system.[9] The bismuth atom sits at the apex of the pyramid, with the three methyl groups forming the base.[9] This structure exhibits C_{3v} symmetry.[9]

Structural Parameter	Value	Source(s)
Molecular Geometry	Trigonal Pyramidal	[9]
Symmetry	C_{3v}	[9]
Bi-C Bond Length	2.22 - 2.24 Å	[9]

Synthesis and Reactivity

Synthesis via Grignard Reaction

A common and effective method for preparing **trimethylbismuth** involves the reaction of a bismuth trihalide (e.g., BiCl_3) with a methyl Grignard reagent (methylmagnesium halide).^[10] The synthesis is performed in an ether solvent under an inert atmosphere to prevent side reactions with air and moisture.^[10]



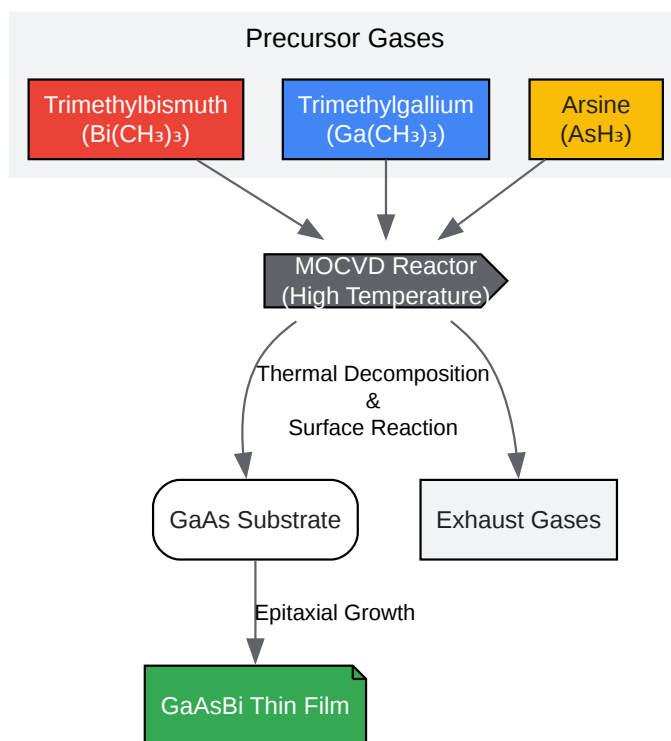
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Caption: General workflow for the synthesis of **trimethylbismuth** via a Grignard reaction.^[10]

Key Reactions

- **Hydrolysis and Oxidation:** **Trimethylbismuth** readily hydrolyzes in the presence of moisture to form bismuth oxide and methane.^[1] When exposed to air, it can ignite spontaneously, burning with a dense white smoke of bismuth oxide.^[4]
- **Pyrolysis:** At temperatures above 100°C , TMBi can decompose explosively.^[5] Controlled pyrolysis in the gas phase leads to the stepwise cleavage of the Bi-C bonds, forming intermediates such as methylbismuthinidene (BiMe) and ultimately atomic bismuth.^[11] This process is fundamental to its application in MOCVD.^[11]

- Use in MOCVD: **Trimethylbismuth** serves as a volatile bismuth precursor for the growth of bismuth-containing thin films, such as GaAsBi and InAsBi alloys.[2][3] In the MOCVD reactor, TMBi and other organometallic precursors (e.g., trimethylgallium, trimethylindium, arsine) decompose thermally on a heated substrate to deposit the desired material.[2]



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Caption: Logical workflow for Metal-Organic Chemical Vapor Deposition (MOCVD) using TMBi.
[2]

Experimental Protocols and Characterization

Detailed Synthesis Protocol

The following protocol is based on a patented method for preparing high-purity **trimethylbismuth**. [10]

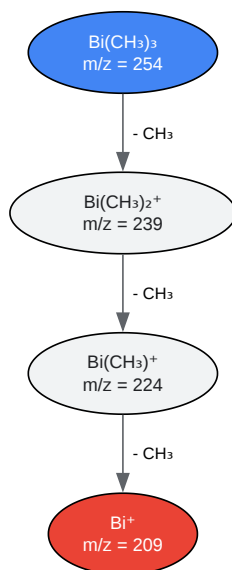
- Preparation of Grignard Reagent: In a three-necked flask equipped with a dropping funnel and condenser, add magnesium metal (1 eq) and an ether solvent (e.g., diethyl ether or diethylene glycol dimethyl ether). Slowly add a solution of a methyl halide (e.g., methyl iodide, 1 eq) in the same ether solvent dropwise to initiate the formation of

methylmagnesium halide. The reaction is exothermic and should be controlled. Once the reaction is complete, the Grignard reagent is stored under an inert atmosphere.[10]

- **Synthesis of Trimethylbismuth:** Dissolve bismuth trihalide (e.g., BiCl_3 , 0.33 eq) in a high-boiling-point solvent. While stirring vigorously, add the previously prepared methylmagnesium halide solution dropwise to the bismuth trihalide solution.[10]
- **Isolation and Purification:** After the reaction is complete, perform a reduced pressure distillation on the resulting mixture. Discard the initial 5-10% of the distillate (forerun).[10]
- **Final Rectification:** Collect the crude TMBi product and perform a final fractional distillation (rectification). The middle fraction, typically 50-65% of the crude product volume, is collected as high-purity **trimethylbismuth**.[10]

Characterization Techniques

- **Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight and study the fragmentation patterns of TMBi. Under electron ionization, TMBi shows a molecular ion peak at $m/z = 254$. [12][13] The spectrum also reveals peaks corresponding to the stepwise loss of methyl groups, with major fragments including $\text{Bi}(\text{CH}_3)_2^+$ ($m/z = 239$), $\text{Bi}(\text{CH}_3)^+$ ($m/z = 224$), and Bi^+ ($m/z = 209$). [12] This technique is also invaluable for analyzing the decomposition products during pyrolysis studies. [11][12]



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Caption: Pyrolysis decomposition pathway of **Trimethylbismuth** as observed in mass spectrometry.[11][12]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectroscopy is a primary tool for confirming the structure of TMBi. A single sharp resonance is expected for the nine equivalent protons of the three methyl groups. The chemical shift provides information about the electronic environment of the protons. For more complex organobismuth compounds, ^{209}Bi NMR can also be employed, although it is less common due to the quadrupolar nature of the bismuth nucleus.[14]
- X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of organometallic compounds.[9] For TMBi, this technique would confirm the trigonal pyramidal geometry and provide precise measurements of Bi-C bond lengths and C-Bi-C bond angles in the crystalline state.[9][15]

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